molecular formula SOCl2<br>Cl2OS B051792 Thionyl chloride CAS No. 7719-09-7

Thionyl chloride

Cat. No. B051792
CAS RN: 7719-09-7
M. Wt: 118.97 g/mol
InChI Key: FYSNRJHAOHDILO-UHFFFAOYSA-N
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Description

Thionyl chloride is a versatile reagent extensively utilized in fine organic synthesis, especially in the chemico-pharmaceutical industries. It is employed for obtaining chloroarthydrides of various acids, chlorine substitution for hydroxy groups, and the synthesis of heterocyclic compounds. The quality of thionyl chloride is crucial for certain procedures, such as the production of isoxazole antibiotics, demanding high purity levels (T. A. Taktashkina et al., 1996).

Synthesis Analysis

The synthesis of thionyl chloride involves various methodologies. Among these, the combined-production process is notable for its technical analysis and economic evaluation, highlighting the importance of efficient production principles, equipment selection, and eco-friendly disposal of wastes (Tan Yu-liang, 2002).

Molecular Structure Analysis

The molecular structure of thionyl chloride, characterized by its colorless liquid form (sometimes pale yellow due to impurities), molecular weight of 118.97, and boiling point at 76 °C, underlines its high reactivity and versatility in synthesis. It is soluble in carbon tetrachloride, benzene, and chloroform, with a density of 1.631 g/cm³ (Daniel N. Do Amaral, 2013).

Chemical Reactions and Properties

Thionyl chloride is involved in a wide range of chemical reactions, acting as a halogenation reagent or oxidant depending on the reaction conditions and substrates. For instance, it can undergo reactions with carboranyl alcohols to result in halogenation or oxidation, demonstrating its utility in synthetic chemistry (V. Terrasson et al., 2008).

Physical Properties Analysis

Thionyl chloride’s physical properties, such as its boiling point, solubility, and density, play a crucial role in its handling and application in various chemical processes. Its reactivity and corrosive nature necessitate careful handling and specific storage conditions to maintain its purity and prevent degradation (Daniel N. Do Amaral, 2013).

Chemical Properties Analysis

The chemical properties of thionyl chloride, including its reactivity with water to produce SO2 and HCl fumes, underline its application in the synthesis of various compounds. Its ability to act as a dehydrating agent, for instance, is leveraged in the preparation of anhydrous inorganic chlorides by dehydration, demonstrating its wide-ranging utility in inorganic and coordination chemistry (J. H. Freeman & M. L. Smith, 1958).

Scientific Research Applications

  • Fine Organic Synthesis and Chemico-Pharmaceutical Industries : Thionyl chloride is extensively used for obtaining chloroarthydrides of various acids, chlorine substitution for hydroxy groups, and synthesis of heterocyclic compounds. It's particularly crucial in the production of isoxazole antibiotics (Taktashkina et al., 1996).

  • Synthesis of Intermediaries in Agrochemistry, Fine Chemistry, and Pharmacy : Its role in synthesizing several intermediaries and chemicals is significant in these fields. However, the industrial production of thionyl chloride is complex, requiring specific facilities and precautions due to its corrosive and toxic nature (Amaral, 2013).

  • Conversion of Alcohols to Alkyl Chloride : Thionyl chloride is often used to convert alcohols into more reactive alkyl chloride, which can then be converted into many compounds not directly obtainable from alcohols. However, the by-product sulfur dioxide needs careful handling (Zheng et al., 2015).

  • Electrochemical Studies : It has been studied electrochemically, especially its reduction at various electrodes, revealing insights into charge transfer processes and reaction kinetics (Choi et al., 1993).

  • Hazards and Safety Measures : Thionyl chloride can cause lung injury and bronchiolitis obliterans, highlighting the need for safety measures, especially in industries like lithium battery manufacturing (Konichezky et al., 1993).

  • Inorganic and Coordination Chemistry : It plays a role in dehydration, oxygen transfer, reduction of metal ions, ion exchange, and oxidative chlorination in these fields of chemistry (Kukushkin, 1990).

  • Gas Phase Monitoring : Its monitoring in gas phase is crucial for environmental and defense concerns, with studies conducted in the infrared spectrum for detecting volatile compounds like thionyl chloride (Martin-Drumel et al., 2015).

  • Molecular Structure Studies : Investigations of its microwave spectrum and molecular structure provide insights into its physical and chemical properties (Mata & Carballo, 1983).

Safety And Hazards

Thionyl chloride is very toxic, corrosive, and releases HCl on contact with water . It is listed under the Chemical Weapons Convention as it may be used for the production of chemical weapons . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Thionyl chloride is a versatile compound that can be converted into many compounds that are not directly accessible from the alcohol itself . It is expected to continue to play a significant role in the synthesis of a wide variety of chemical compounds .

properties

IUPAC Name

thionyl dichloride
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InChI

InChI=1S/Cl2OS/c1-4(2)3
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InChI Key

FYSNRJHAOHDILO-UHFFFAOYSA-N
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Canonical SMILES

O=S(Cl)Cl
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Molecular Formula

SOCl2, Cl2OS
Record name THIONYL CHLORIDE
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DSSTOX Substance ID

DTXSID3064778
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Molecular Weight

118.97 g/mol
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Physical Description

Thionyl chloride appears as a colorless to yellow fuming liquid with a suffocating pungent odor. Boiling point 79 °C. A lachrymator. Highly corrosive and toxic. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects., Liquid, Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]; [NIOSH], COLOURLESS-TO-YELLOW OR REDDISH FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]
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Boiling Point

169 °F at 760 mmHg (NIOSH, 2023), 76 °C at 760 mm Hg, 76 °C, 169 °F
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Solubility

Reacts with water (NIOSH, 2023), Decomposes (fumes) in water, Decomp in acids, alc, alkalies; in cold and hot water, Miscible with benzene, chloroform, carbon tetrachloride, Solubility in water: reaction, Reacts
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Density

1.64 (NIOSH, 2023) - Denser than water; will sink, 1.676 at 0 °C/4 °C; 1.655 at 10 °C/4 °C; 1.638 at 20 °C/4 °C, Percent in saturated air: 14.5 at 26 °C; density of saturated air: 1.5 at 26 °C (air= 1); 1 mg/cu m is equiv to 0.2 ppm and 1 ppm is equiv to 4.87 mg/cu m at 25 °C, 760 mm Hg, Relative density (water = 1): 1.64, 1.64
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

100 mmHg at 70 °F (NIOSH, 2023), 119.0 [mmHg], Vapor pressure = 110 mm Hg at 26 °C, Vapor pressure, kPa at 25 °C: 16, 100 mmHg at 70 °F, (70 °F): 100 mmHg
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Impurities

The following impurities can be present:
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Product Name

Thionyl chloride

Color/Form

Colorless to pale yellow or reddish liquid, Pale yellow to red liquid, Colorless to pale yellow, fuming, refractive liquid, Colorless to yellow to reddish liquid [Note: Fumes form when exposed to moist air]

CAS RN

7719-09-7
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Record name THIONYL CHLORIDE
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Record name Thionyl chloride
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Melting Point

-156 °F (NIOSH, 2023), -104.5 °C, -156 °F
Record name THIONYL CHLORIDE
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Record name Thionyl chloride
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Record name THIONYL CHLORIDE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIONYL CHLORIDE
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URL https://www.osha.gov/chemicaldata/628
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thionyl chloride
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URL https://www.cdc.gov/niosh/npg/npgd0611.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

2-(3-Chlorophenyl)-4,4-dimethyl-2-oxazoline was prepared from 3-chlorobenzoic acid by reaction with thionyl chloride to give 3-chlorobenzoylchloride, reaction of this acid chloride with 2-amino-2-methylpropanol to give the amide and cyclization of the amide with thionyl chloride followed by neutralization with dilute sodium hydroxide to give 2-(3-chlorophenyl)4,4-dimethyl-2-oxazoline.
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Name
acid chloride
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Synthesis routes and methods II

Procedure details

Methanol (400 mL) was cooled to 0° C. and thionyl chloride (217 mL, 3.0 moles, 20 eq) was added dropwise under argon. After addition was completed, the solution was warmed to RT for 20 min. 2(S),3-Diaminopropanoic acid 2-1 (20 g, 0.143 mole) (Schweizerhall Chemicals) was crushed to a fine powder and added to the solution. The reaction was heated to reflux for 48 h, at which time TLC showed a small amount of starting material remaining. An additional portion of methanol (100 mL) and thionyl chloride (72 mL) was prepared as before and added to the reaction at RT; the reaction was then stirred overnight at RT. The reaction was worked up by removal of solvent at 40° C. in vacuo to give 2-2 as foam. Rf 0.72 (9:1:1 EtOH/H2O/NH4OH). 1H NMR (400 MHz, D2O) δ4.55 (dd, J=5.4 8.2 Hz, 1H), 3.92 (s, 3H), 3.64 (dd, J=8.2, 13.8 Hz, 1H), 3.55 (dd, J=5.4, 13.8 Hz, 1H).
Quantity
217 mL
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20 g
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100 mL
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400 mL
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Citations

For This Compound
93,900
Citations
IA El-Sakka, NA Hassan - Journal of Sulfur Chemistry, 2005 - Taylor & Francis
… An important example of such a reagent is thionyl chloride. An enormous number of reports on the utility of this reagent have been published. The emphasis of this review is placed on …
Number of citations: 26 www.tandfonline.com
FF Caserio, GE Dennis, RH DeWolfe… - Journal of the American …, 1955 - ACS Publications
… Sir: Several mechanisms are available for the reaction of allylic alcohols with thionyl chloride… , is approximately first order in both alcohol and thionyl chloride. Ultraviolet spectra …
Number of citations: 56 pubs.acs.org
X Creary, J Tricker - The Journal of Organic Chemistry, 1998 - ACS Publications
… rapidly with 1 equiv of thionyl chloride to give the corresponding α-chlorothioamide derivative, 2. However reaction of 4 with 2 equiv of thionyl chloride gives the desulfurized product 9-…
Number of citations: 13 pubs.acs.org
RJ Staniewicz - Journal of The Electrochemical Society, 1980 - iopscience.iop.org
… abraded Ca metal in the thionyl chloride electrolytes as compared to SOC12 alone is puzzling at first glance. The extensive investigations with lithium and the LiC1 film in SOC12 are …
Number of citations: 72 iopscience.iop.org
K Oka, S Hara - The Journal of Organic Chemistry, 1978 - ACS Publications
… thionyl chloride to give the final products. Thus, we carefully examined the reaction of 11 in hot thionyl chloride … This intermediate was fairly stable in thionyl chloride, but it could not be …
Number of citations: 19 pubs.acs.org
S Oae, Y Inubushi, M Yoshihara - Phosphorus, Sulfur, and Silicon …, 1995 - Taylor & Francis
… We believe that thionyl chloride is a good ligand coupling reagent for many 2-lithiated heteroaromatic compounds and w-phenylethynyllithium. However, for lithiated carbon of sp3 …
Number of citations: 21 www.tandfonline.com
Y Kamitori, M Hojo, R Masuda, T Kimura… - The Journal of Organic …, 1986 - ACS Publications
Silica gel treated with thionyl chloride was found to be an effective as well as highly selective catalyst for thioacetalization of aldehydes. With the use of this catalyst 1, 3-dithioranesand 1…
Number of citations: 210 pubs.acs.org
HB North, AM Hageman - Journal of the American Chemical …, 1913 - ACS Publications
… mixed with the excess of thionyl chloride and liquid sulfurdioxide, a quantitative separation is difficult. Furthermore, although arsenic trichloride boils at 130o and thionyl chloride at 78o, …
Number of citations: 14 pubs.acs.org
RA Vanderpool, HB Abrahamson - Inorganic Chemistry, 1985 - ACS Publications
The title reaction has been studied by using 31P NMR spectroscopy, and the products have been identified. If thionyl chloride is in excess throughout the reaction, only IrCl2 (CO)(PPh3) …
Number of citations: 20 pubs.acs.org
A Leggio, EL Belsito, G De Luca, ML Di Gioia, V Leotta… - Rsc Advances, 2016 - pubs.rsc.org
… thionyl chloride. Secondary and tertiary amides were also obtained in a one pot reaction by treating carboxylic acids with thionyl chloride … Here we report the use of thionyl chloride as …
Number of citations: 93 pubs.rsc.org

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